molecular formula C18H19F3N4 B2570704 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415642-14-5

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2570704
CAS RN: 2415642-14-5
M. Wt: 348.373
InChI Key: VMNQYRCACSOUKG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, also known as TFP, is a commonly used chemical compound in scientific research. It is a potent and selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine acts as a competitive antagonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By binding to the receptor, 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine blocks the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's ion channel activity and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects, including the modulation of inflammation, pain, and cognition. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine in lab experiments is its high potency and selectivity for the α7 nAChR. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is its potential for off-target effects, as it may also interact with other receptors or ion channels. Therefore, careful experimental design and control are necessary to ensure the specificity of 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine's effects.

Future Directions

There are many future directions for research on 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine and the α7 nAChR. One area of interest is the development of new therapeutic agents that target this receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the α7 nAChR in other physiological processes, such as inflammation and pain. Additionally, further research is needed to elucidate the molecular mechanisms underlying 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine's effects and to identify potential off-target effects.

Synthesis Methods

The synthesis of 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves a series of chemical reactions, starting with the reaction of 4,6-dichloropyrimidine with 2-(trifluoromethyl)phenylhydrazine to form 4-(2-(trifluoromethyl)phenyl)-6-(trifluoromethyl)pyrimidine-2-amine. This compound is then reacted with 3-phenylprop-2-en-1-amine in the presence of palladium catalyst to form the final product, 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is widely used in scientific research to study the role of α7 nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It is also used to investigate the effects of α7 nAChR on inflammation, pain, and cognition. 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a valuable tool for understanding the molecular mechanisms underlying these disorders and for developing new therapeutic agents that target the α7 nAChR.

properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4/c19-18(20,21)16-13-17(23-14-22-16)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-7,13-14H,8-12H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNQYRCACSOUKG-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.